molecular formula C16H19N3O5S B14933216 (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B14933216
M. Wt: 365.4 g/mol
InChI Key: NRYZCLNWKORMJK-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a hydroxy group at position 4 and a methoxy group at position 5. The quinoline is linked via a carbonyl group to a piperazine ring bearing a methylsulfonyl substituent. Its synthesis likely involves coupling reactions between quinoline-3-carboxylic acid derivatives and functionalized piperazines, using reagents such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Hunig’s base, as observed in structurally related compounds . While direct data on its physical properties (e.g., melting point) are unavailable, analogues suggest that the quinoline moiety and sulfonyl group may enhance crystallinity compared to phenyl-substituted derivatives .

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

7-methoxy-3-(4-methylsulfonylpiperazine-1-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C16H19N3O5S/c1-24-11-3-4-12-14(9-11)17-10-13(15(12)20)16(21)18-5-7-19(8-6-18)25(2,22)23/h3-4,9-10H,5-8H2,1-2H3,(H,17,20)

InChI Key

NRYZCLNWKORMJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Skraup synthesis or the Doebner-Miller reaction. The hydroxy and methoxy groups are then introduced via electrophilic aromatic substitution reactions.

The piperazine ring is synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The methanone linkage can be reduced to a methylene group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methane.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

(4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring can interact with enzyme active sites, inhibiting their activity. Additionally, the methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The table below highlights key structural differences and similarities between the target compound and selected analogues:

Compound ID/Name Aromatic Core Piperazine Substituent Physical State Synthesis Highlights References
Target Compound 4-Hydroxy-7-methoxyquinolin-3-yl 4-(Methylsulfonyl) Likely solid Coupling with HATU, DMF, Hunig’s base
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12) Phenyl 3-Methoxy-4-nitrophenyl Solid (185–187°C) Nitration, coupling reactions
(6-Fluoro-4-(4-hydroxy-4-phenylpiperidin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (92) 6-Fluoroquinolin-3-yl 4-(Methylsulfonyl), 4-hydroxy-4-phenyl Solid (HCl salt form) Multi-step coupling, salt formation
(4-Chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone (17) 4-Chloro-6-fluoroquinolin-3-yl Cyclopropanecarbonyl Not reported Acid-piperazine coupling
(3-Cyano-1H-indol-7-yl)-[4-(4-fluorophenethyl)piperazin-1-yl]methanone (Patent) Indole 4-(4-Fluorophenethyl) Crystalline phosphate Crystallization optimization

Key Observations

The 4-hydroxy-7-methoxy substitution on quinoline may confer hydrogen-bonding capabilities, differing from halogenated analogues (e.g., 6-fluoro in Compound 92, 4-chloro-6-fluoro in Compound 17) that prioritize hydrophobic interactions . Indole derivatives (e.g., ) introduce nitrogen-based hydrogen bonding but lack the quinoline’s extended aromatic system, which could reduce target affinity in enzyme inhibition contexts .

Bulky substituents like 4-hydroxy-4-phenylpiperidine (Compound 92) may sterically hinder interactions with enzymes, whereas methylsulfonyl’s compact size likely improves binding pocket compatibility .

Synthetic Approaches :

  • Most analogues employ carbodiimide-mediated coupling (e.g., HATU) for amide bond formation between carboxylic acids and piperazines. The target compound’s synthesis likely follows this route .
  • Salt formation (e.g., HCl in Compound 92) is a common strategy to improve solubility and crystallinity, a technique applicable to the target compound .

Physical Properties: Quinoline derivatives with polar substituents (e.g., hydroxy, methoxy) are typically solids, whereas nitro- or halogen-substituted phenyl analogues (e.g., Compound 12) exhibit higher melting points due to nitro group rigidity .

Biological Activity

The compound (4-Hydroxy-7-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic organic molecule characterized by a quinoline structure, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and related studies.

Structural Overview

The compound integrates a quinoline moiety with a piperazine substituent , specifically modified with a methylsulfonyl group. The structural complexity suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Structural Feature Description
Quinoline MoietyA bicyclic structure known for its bioactivity
Piperazine SubstituentEnhances solubility and interaction profile
Methylsulfonyl GroupModifies electronic properties, potentially increasing selectivity

Biological Activity

The biological activity of this compound has not been extensively documented in literature; however, related compounds with similar structures have shown promising results in various assays.

Antimicrobial Activity

Compounds structurally related to quinoline derivatives have demonstrated significant antimicrobial properties. For instance, derivatives like 2-Methylquinoline and 4-Aminoquinoline have been studied for their effectiveness against bacterial and protozoal infections, respectively. The presence of hydroxyl and methoxy groups may enhance the antimicrobial efficacy of the target compound.

Inhibition of Enzymatic Activity

Research on quinoline-based compounds has indicated their potential as inhibitors of various enzymes. For example, studies have shown that certain piperazine derivatives can inhibit tyrosinase activity, which is crucial for melanin biosynthesis. Such inhibition can be beneficial in treating hyperpigmentation disorders . The target compound's structural features suggest it could similarly inhibit enzymatic activity through competitive or non-competitive mechanisms.

Case Studies

  • Tyrosinase Inhibition
    • A study investigated a series of piperazine derivatives for their ability to inhibit tyrosinase from Agaricus bisporus. The most potent compounds exhibited IC50 values below 5 μM, indicating strong inhibitory effects compared to standard compounds like kojic acid .
    • The structural modifications on piperazine significantly influenced the inhibitory potency, suggesting that similar modifications on the target compound could yield favorable results.
  • Antimycobacterial Activity
    • Another study focused on piperidine derivatives as inhibitors of Mycobacterium tuberculosis. Some derivatives showed IC50 values between 13–22 μM, demonstrating potential as therapeutic agents against tuberculosis . Given the structural similarities with piperazine derivatives, the target compound may exhibit comparable antimycobacterial activity.

The mechanisms through which quinoline and piperazine derivatives exert their biological effects often involve:

  • Enzyme Inhibition : Compounds may act as competitive inhibitors by binding to the active sites of enzymes.
  • Interaction with Biological Macromolecules : These compounds can interact with proteins and nucleic acids, influencing cellular pathways and functions.

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